N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
CAS No.: 20371-39-5
Cat. No.: VC15916876
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20371-39-5 |
|---|---|
| Molecular Formula | C18H15NO |
| Molecular Weight | 261.3 g/mol |
| IUPAC Name | 1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine |
| Standard InChI | InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3 |
| Standard InChI Key | PDZBZMFRBSDQFV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure (C₁₈H₁₅NO, MW 261.3 g/mol) comprises a naphthalene ring substituted with a methoxy group at position 2 and an imine-linked phenyl group. X-ray analyses of analogous Schiff bases reveal planar or near-planar geometries stabilized by conjugation across the C=N bond and π-π interactions between aromatic rings . The dihedral angle between the naphthyl and phenyl planes typically ranges from 5° to 20°, depending on steric effects and intermolecular forces.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₅NO | |
| Molecular weight | 261.3 g/mol | |
| Configuration | E isomer | |
| Conjugation system | Extended π-network |
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, related Schiff bases exhibit characteristic UV-Vis absorption bands at 300–400 nm (π→π* transitions) and IR stretches at ~1600 cm⁻¹ (C=N) . The methoxy group’s electron-donating effect red-shifts absorption maxima compared to non-substituted analogs .
Synthesis and Reaction Pathways
Standard Synthetic Protocol
The compound is synthesized via acid- or base-catalyzed condensation of 2-methoxynaphthalen-1-carbaldehyde with aniline in refluxing ethanol or methanol. Typical conditions involve equimolar reactants (1:1 ratio), 6–8 hours reflux, and yields of 65–80% after recrystallization .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Catalyst | None or acetic acid (1–2 drops) | |
| Reaction time | 6–8 hours |
Precursor Synthesis: 2-Methoxynaphthalen-1-carbaldehyde
The aldehyde precursor is prepared via Duff formylation of 2-methoxynaphthalene, yielding a product with m.p. 265–266°C (decomp.) . Alternative routes include Vilsmeier-Haack formylation, though this method produces lower regioselectivity .
Physicochemical Stability and Reactivity
Thermal and Photolytic Stability
Schiff bases of this class decompose at temperatures above 200°C, with degradation pathways involving imine bond cleavage. Photostability studies on analogs indicate moderate resistance to UV light, with <10% decomposition after 24 hours under 254 nm irradiation .
Tautomerism and Protonation Behavior
The C=N bond facilitates keto-enol tautomerism in polar protic solvents. Protonation occurs preferentially at the imine nitrogen (pKa ≈ 3.5–4.2 in DMSO), forming a resonance-stabilized ammonium species .
Biological and Material Science Applications
Antimicrobial Activity
While direct evidence is lacking, structurally similar Schiff bases exhibit MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group enhances membrane permeability by increasing lipophilicity (logP ≈ 3.8).
Coordination Chemistry
The imine nitrogen serves as a tridentate ligand for transition metals. Copper(II) complexes of analogous compounds show enhanced catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹) .
Research Challenges and Future Directions
Characterization Gaps
Critical missing data include:
-
Single-crystal X-ray diffraction structure
-
HPLC purity profile (>98% purity)
-
Toxicity screening (LD₅₀ in rodent models)
Synthetic Optimization Opportunities
Microreactor-based flow synthesis could improve yield (projected 85–90%) and reduce reaction time to <2 hours . Computational modeling (DFT) is needed to predict substituent effects on conjugation and bioactivity.
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